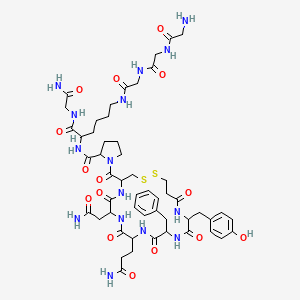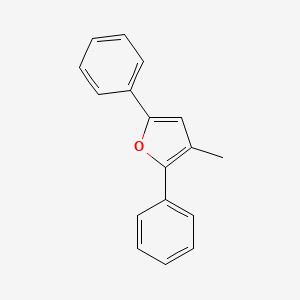![molecular formula C12H19NO3 B14412564 4-[Bis(2-methoxyethyl)amino]phenol CAS No. 87186-20-7](/img/structure/B14412564.png)
4-[Bis(2-methoxyethyl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-methoxyethyl)amino]phenol is an organic compound with the molecular formula C13H21NO3 It contains a phenol group substituted with a bis(2-methoxyethyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-methoxyethyl)amino]phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with bromine to form 4-bromoacetophenone, followed by a methoxide-bromide exchange and a single-step reduction to yield 4-(2-methoxyethyl)phenol . This intermediate can then be reacted with bis(2-methoxyethyl)amine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(2-methoxyethyl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
4-[Bis(2-methoxyethyl)amino]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[Bis(2-methoxyethyl)amino]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, while the bis(2-methoxyethyl)amino group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including antioxidant activity and modulation of enzyme activity.
Comparación Con Compuestos Similares
4-[Bis(2-methoxyethyl)amino]phenol can be compared with other similar compounds, such as:
4-(2-Methoxyethyl)phenol: Lacks the bis(2-methoxyethyl)amino group, resulting in different chemical and biological properties.
4-(2-Aminoethyl)phenol: Contains an aminoethyl group instead of bis(2-methoxyethyl)amino, leading to different reactivity and applications.
4-Hydroxyacetophenone: A precursor in the synthesis of this compound, with distinct chemical properties and uses.
Propiedades
Número CAS |
87186-20-7 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
4-[bis(2-methoxyethyl)amino]phenol |
InChI |
InChI=1S/C12H19NO3/c1-15-9-7-13(8-10-16-2)11-3-5-12(14)6-4-11/h3-6,14H,7-10H2,1-2H3 |
Clave InChI |
RTVIVKCTNQIPSC-UHFFFAOYSA-N |
SMILES canónico |
COCCN(CCOC)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



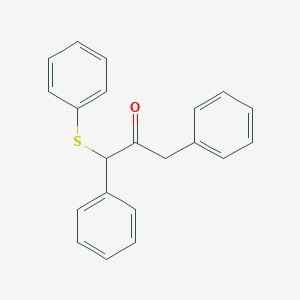
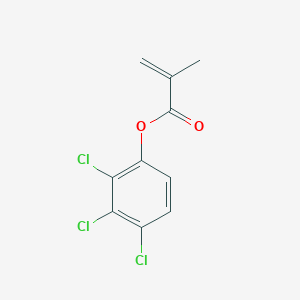
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)

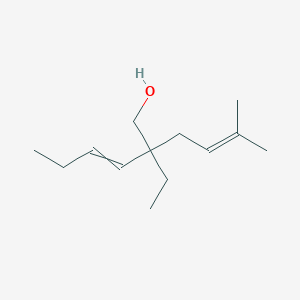
![3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14412525.png)
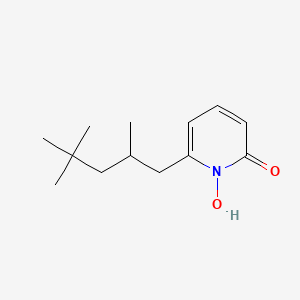
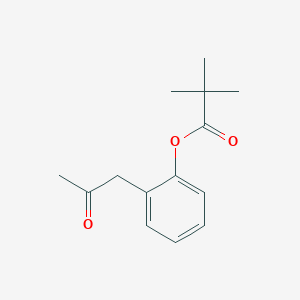


![8-(Benzenesulfonyl)-8-(3-methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14412554.png)
